molecular formula C17H23ClN2O B2478156 (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411329-85-4

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

カタログ番号 B2478156
CAS番号: 2411329-85-4
分子量: 306.83
InChIキー: DGHWEDNVHWTCHA-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 inhibits (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide by binding to the enzyme's active site, preventing its activation and downstream signaling. (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. Inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling induces apoptosis in B-cell malignancies and can enhance the efficacy of other anti-cancer agents.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling. In preclinical studies, TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide. TAK-659 has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

TAK-659 is a potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitor that has shown promising results in preclinical studies. However, like all small molecule inhibitors, TAK-659 has limitations, including the potential for off-target effects and the development of resistance. In addition, the efficacy of TAK-659 may be limited by the heterogeneity of B-cell malignancies and the presence of microenvironmental factors that can promote tumor growth and survival.

将来の方向性

There are several future directions for the development of TAK-659 and (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors in general. One area of research is the identification of biomarkers that can predict response to (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and overcome resistance. Finally, the development of more potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors with improved pharmacokinetic properties may further improve the clinical utility of this class of drugs.

合成法

TAK-659 can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-(4-chlorophenyl)cyclobutanone, which is then converted to the corresponding alcohol using a Grignard reagent. The alcohol is then converted to the corresponding bromide, which is coupled with N,N-dimethyl-1,2-diaminoethane to form the dimethylaminoethyl bromide intermediate. This intermediate is then coupled with the acetylene derivative to form the final product, TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 demonstrated potent inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling and induced apoptosis in B-cell malignancies. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.

特性

IUPAC Name

(E)-N-[[3-(4-chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-20(2)9-3-4-17(21)19-12-13-10-15(11-13)14-5-7-16(18)8-6-14/h3-8,13,15H,9-12H2,1-2H3,(H,19,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWEDNVHWTCHA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。